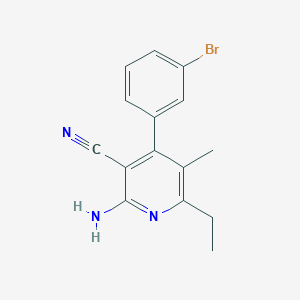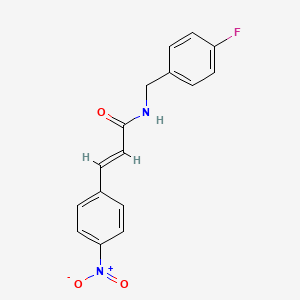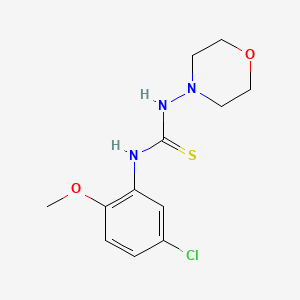![molecular formula C18H22N2OS B5810388 N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)
N-[(2-adamantylamino)carbonothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-adamantylamino)carbonothioyl]benzamide, also known as ABEA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ABEA belongs to the class of adamantane derivatives, which have been studied for their pharmacological properties.
作用机制
The mechanism of action of N-[(2-adamantylamino)carbonothioyl]benzamide is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway. This pathway is responsible for the regulation of antioxidant and anti-inflammatory genes, which could explain the neuroprotective and anti-inflammatory effects of N-[(2-adamantylamino)carbonothioyl]benzamide. Additionally, N-[(2-adamantylamino)carbonothioyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This could explain the anticancer properties of N-[(2-adamantylamino)carbonothioyl]benzamide, as HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-[(2-adamantylamino)carbonothioyl]benzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-[(2-adamantylamino)carbonothioyl]benzamide has been shown to improve cognitive function and reduce oxidative stress in the brain. It has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, N-[(2-adamantylamino)carbonothioyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using N-[(2-adamantylamino)carbonothioyl]benzamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that the effective dose is much lower than the toxic dose. Additionally, N-[(2-adamantylamino)carbonothioyl]benzamide is stable under physiological conditions, making it suitable for in vivo experiments. However, one limitation of using N-[(2-adamantylamino)carbonothioyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-[(2-adamantylamino)carbonothioyl]benzamide. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction could be the investigation of the potential use of N-[(2-adamantylamino)carbonothioyl]benzamide in combination with other drugs for the treatment of various diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of N-[(2-adamantylamino)carbonothioyl]benzamide and its effects on gene expression. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-[(2-adamantylamino)carbonothioyl]benzamide in humans.
合成方法
N-[(2-adamantylamino)carbonothioyl]benzamide can be synthesized through a multistep process involving the reaction of 2-adamantanone with thionyl chloride, followed by the reaction with 2-aminobenzoic acid. The resulting compound is then treated with ammonia to obtain N-[(2-adamantylamino)carbonothioyl]benzamide. The purity of the final product can be confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-[(2-adamantylamino)carbonothioyl]benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[(2-adamantylamino)carbonothioyl]benzamide has also been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[(2-adamantylamino)carbonothioyl]benzamide has been shown to have anticancer properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-(2-adamantylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-17(13-4-2-1-3-5-13)20-18(22)19-16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEQGDRRNMOZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=S)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-adamantylcarbamothioyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)

![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)
![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)


![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)

![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)